REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[CH2:3][CH2:4][Si:5](OC)([O:8][CH3:9])[O:6][CH3:7].[CH2:14]([CH:16]1[CH2:21][CH2:20][CH2:19][CH2:18][N:17]1[Mg]Cl)[CH3:15].C(C1CCCCN1)C.C([Mg]Cl)(C)C>O1CCCC1>[F:1][C:2]([F:13])([F:12])[CH2:3][CH2:4][Si:5]([N:17]1[CH2:18][CH2:19][CH2:20][CH2:21][CH:16]1[CH2:14][CH3:15])([O:8][CH3:9])[O:6][CH3:7]
|
Name
|
|
Quantity
|
218 g
|
Type
|
reactant
|
Smiles
|
FC(CC[Si](OC)(OC)OC)(F)F
|
Name
|
2-ethylpiperdinylmagnesium chloride
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C(C)C1N(CCCC1)[Mg]Cl
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
C(C)C1NCCCC1
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the salt having been prepared in situ
|
Type
|
CUSTOM
|
Details
|
rose to 45° C. at the end of the addition time of one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The 3,3,3-trifluoropropyl(2-ethylpiperidino)dimethoxysilane was filtered under nitrogen atmosphere from the magnesium methoxychloride
|
Type
|
WASH
|
Details
|
The filter cake was washed with ether (2×200 ml)
|
Type
|
CUSTOM
|
Details
|
to obtain the residual product
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation to a pot temperature of 100° C
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
FC(CC[Si](OC)(OC)N1C(CCCC1)CC)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 263 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |